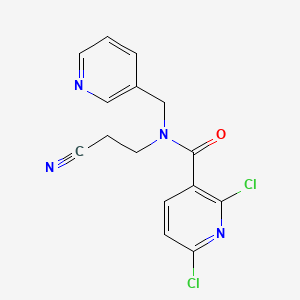

2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2,6-dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4O/c16-13-5-4-12(14(17)20-13)15(22)21(8-2-6-18)10-11-3-1-7-19-9-11/h1,3-5,7,9H,2,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYTVNXZEGACIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC#N)C(=O)C2=C(N=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's chemical structure is characterized by:

- Two chlorine atoms at the 2 and 6 positions of the pyridine ring.

- A cyanoethyl group attached to the nitrogen atom.

- A pyridin-3-ylmethyl group linked to another nitrogen atom.

- A carboxamide functional group contributing to its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer domains. The following sections detail specific activities and findings from various studies.

Anti-inflammatory Activity

In a study focusing on the anti-inflammatory potential of similar compounds, it was found that derivatives with structural similarities to this compound displayed significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Docking studies suggested that these compounds bind effectively to COX-2, indicating potential as anti-inflammatory agents .

Case Study: COX Inhibition

A molecular dynamics simulation demonstrated that certain derivatives had binding affinities comparable to known inhibitors like diclofenac, with binding energies around -8.5 kcal/mol . This suggests a robust anti-inflammatory profile for compounds in this class.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Research shows that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic markers and pathways.

Table 1: Summary of Anticancer Activity Studies

The biological activity of this compound is believed to involve:

- Inhibition of Key Enzymes : Such as COX enzymes, leading to reduced prostaglandin synthesis.

- Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

Pharmacokinetics and Toxicity

Preliminary studies suggest favorable pharmacokinetic profiles with good oral bioavailability and low toxicity levels. However, comprehensive toxicological assessments are necessary to establish safety profiles before clinical applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine-based compounds exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit tumor growth through various mechanisms. For instance, it may act by inducing apoptosis in cancer cells or inhibiting specific pathways crucial for cancer cell proliferation. A study demonstrated that compounds with similar structures showed efficacy against multiple cancer types, suggesting that 2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide could be a candidate for further development in anticancer therapies .

Antimicrobial Properties

Another area of application is the antimicrobial activity of this compound. Research has shown that similar pyridine derivatives possess antibacterial and antifungal properties. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making it a potential candidate for developing new antibiotics or antifungal agents .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it suitable for use as a pesticide. Studies have indicated that compounds with similar chlorinated pyridine frameworks can effectively target pests while being less harmful to beneficial insects. This dual action could lead to the development of safer agricultural chemicals that minimize environmental impact .

Herbicide Potential

Additionally, the compound's ability to inhibit specific enzymes involved in plant growth could be harnessed for herbicide development. Research into related compounds has shown promise in controlling weed species without affecting crop yields. This application is particularly relevant as the agricultural sector seeks sustainable solutions to manage weed resistance .

Material Science

Polymer Synthesis

In material science, this compound can be utilized as a building block for synthesizing advanced polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties, such as increased thermal stability or enhanced mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve overall material performance .

Nanotechnology Applications

The compound may also find applications in nanotechnology, particularly in the fabrication of nanoscale devices or sensors. Its chemical properties can facilitate interactions at the nanoscale level, potentially leading to innovative applications in electronics or biotechnology .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine-3-Carboxamide Derivatives

Functional and Electronic Differences

- Electron-Withdrawing vs.

- Steric Effects : The pyridin-3-ylmethyl substituent may impose moderate steric hindrance, contrasting with the bulky indan groups in derivatives, which are optimized for target binding in fungicides .

- Halogenation Patterns : All compounds share 2,6-dichloro substitution on the pyridine ring, a motif linked to enhanced bioactivity in agrochemicals. However, derivatives in replace one chlorine with a difluoromethyl group, improving metabolic stability .

Structural Analysis and Crystallographic Insights

The structural determination of pyridine carboxamides often relies on crystallographic tools such as SHELX (for refinement) and ORTEP (for visualization). For example:

Q & A

Basic: What synthetic strategies are recommended for preparing 2,6-Dichloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

A stepwise approach involving substitution, reduction, and condensation reactions is typically employed. For example:

- Substitution : React 2,6-dichloropyridine-3-carboxylic acid with 2-cyanoethylamine under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the cyanoethyl group .

- Reduction : Use catalytic hydrogenation (e.g., Pd/C in ethanol) or iron powder under acidic conditions (HCl) to reduce nitro intermediates, if present .

- Condensation : Employ coupling agents like HATU or EDCI with DIPEA in anhydrous DCM to attach the pyridin-3-ylmethyl moiety.

Optimization involves adjusting reaction time, temperature (e.g., 0–60°C), and stoichiometry (1:1.2 molar ratio of acid to amine) to maximize yield. Purity is monitored via HPLC .

Advanced: How does the 2-cyanoethyl substituent affect the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing cyano group reduces electron density on the pyridine ring, enhancing electrophilicity at the 2- and 6-positions. To assess this:

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of the compound with analogs lacking the cyanoethyl group using Gaussian or ORCA software .

- Reactivity Screening : Perform Suzuki-Miyaura couplings with aryl boronic acids under Pd(OAc)₂ catalysis. Monitor reaction progress via ¹⁹F NMR (if fluorinated partners are used) or LC-MS .

- Spectroscopic Analysis : Use UV-Vis spectroscopy to track charge-transfer interactions in DMSO or acetonitrile .

Basic: What analytical techniques are critical for confirming structural integrity and purity post-synthesis?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and cyanoethyl integration .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₁₂Cl₂N₄O).

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%) and detect impurities .

Advanced: How can systematic variation of pyridine ring substituents guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Combinatorial Libraries : Synthesize derivatives with halogens (F, Br), methyl, or methoxy groups at positions 2, 4, or 6 using parallel synthesis .

- Biological Assays : Test analogs for target binding (e.g., kinase inhibition via fluorescence polarization) and correlate substituent effects with IC₅₀ values.

- QSAR Modeling : Use MOE or Schrödinger to link substituent descriptors (e.g., Hammett σ) to activity trends .

Basic: What parameters are critical when scaling synthesis from lab to pilot scale?

Methodological Answer:

- Solvent Selection : Replace DMF with safer solvents (e.g., ethanol/water mixtures) to reduce toxicity .

- Temperature Control : Use jacketed reactors to maintain exothermic reactions at 25–40°C.

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/hexane) for cost efficiency .

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Solubility Profiling : Conduct equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol using shake-flask method with HPLC quantification .

- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers.

- Co-Solvency Approach : Use logP calculations (via ChemAxon) to design solvent blends (e.g., PEG-400/water) for improved dissolution .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

- By-Products : Chlorinated intermediates (e.g., unreacted 2,6-dichloropyridine) or hydrolysis products (e.g., carboxylic acid derivatives).

- Mitigation Strategies :

- Optimize reaction time to prevent over-chlorination.

- Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .

- Purify via preparative HPLC with a C18 column .

Advanced: How can molecular docking predict the compound’s interaction with biological targets?

Methodological Answer:

- Target Preparation : Retrieve protein structures (e.g., kinase domains) from PDB. Remove water molecules and add hydrogens using AutoDock Tools.

- Docking Simulations : Perform flexible-ligand docking with AutoDock Vina, scoring binding poses via the AMBER force field.

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.